molecular formula C25H24N2O2 B13573632 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one

1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one

Cat. No.: B13573632
M. Wt: 384.5 g/mol
InChI Key: FGJVIMBUGCAUSH-UHFFFAOYSA-N
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Description

1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one is a complex organic compound that features an indole core, a phenyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the indole core, followed by the introduction of the ethyl group at the 7-position. Subsequent steps involve the attachment of the phenyl group and the hydroxymethyl group through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole core is known to interact with various biological targets, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-methyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one
  • 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(methoxymethyl)phenyl]amino}-2-phenylethan-1-one

Uniqueness

1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxymethyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(7-ethyl-1H-indol-3-yl)-2-[3-(hydroxymethyl)anilino]-2-phenylethanone

InChI

InChI=1S/C25H24N2O2/c1-2-18-11-7-13-21-22(15-26-23(18)21)25(29)24(19-9-4-3-5-10-19)27-20-12-6-8-17(14-20)16-28/h3-15,24,26-28H,2,16H2,1H3

InChI Key

FGJVIMBUGCAUSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(C3=CC=CC=C3)NC4=CC=CC(=C4)CO

Origin of Product

United States

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